N-[(5-cyclobutyl-4-methyl-1,2,4-triazol-3-yl)methyl]-2-hydroxy-2-methyl-4-phenylbutanamide
Description
N-[(5-cyclobutyl-4-methyl-1,2,4-triazol-3-yl)methyl]-2-hydroxy-2-methyl-4-phenylbutanamide is a complex organic compound featuring a triazole ring, a cyclobutyl group, and a phenyl group
Properties
IUPAC Name |
N-[(5-cyclobutyl-4-methyl-1,2,4-triazol-3-yl)methyl]-2-hydroxy-2-methyl-4-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-19(25,12-11-14-7-4-3-5-8-14)18(24)20-13-16-21-22-17(23(16)2)15-9-6-10-15/h3-5,7-8,15,25H,6,9-13H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSGWCZQSOQXDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(C(=O)NCC2=NN=C(N2C)C3CCC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-cyclobutyl-4-methyl-1,2,4-triazol-3-yl)methyl]-2-hydroxy-2-methyl-4-phenylbutanamide typically involves multiple steps. One common approach starts with the preparation of the triazole ring, followed by the introduction of the cyclobutyl and phenyl groups. The final step involves the formation of the butanamide structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[(5-cyclobutyl-4-methyl-1,2,4-triazol-3-yl)methyl]-2-hydroxy-2-methyl-4-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
N-[(5-cyclobutyl-4-methyl-1,2,4-triazol-3-yl)methyl]-2-hydroxy-2-methyl-4-phenylbutanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research focuses on its potential as a drug candidate for treating various diseases.
Industry: It is explored for use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(5-cyclobutyl-4-methyl-1,2,4-triazol-3-yl)methyl]-2-hydroxy-2-methyl-4-phenylbutanamide involves its interaction with specific molecular targets. The triazole ring and other functional groups enable the compound to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-[(5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methyl]furan-3-carboxamide
- 4-(1-(4-cyclobutyl-2-methyl-5-(5-methyl-4H-1,2,4-triazol-3-yl)benzoyl)piperidin-4-yl)benzonitrile
Uniqueness
N-[(5-cyclobutyl-4-methyl-1,2,4-triazol-3-yl)methyl]-2-hydroxy-2-methyl-4-phenylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
